molecular formula C19H19NO4 B6411249 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261940-91-3

2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411249
CAS No.: 1261940-91-3
M. Wt: 325.4 g/mol
InChI Key: UJEXJPCZJNQXBT-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methoxy group and a pyrrolidinylcarbonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactionsFor instance, the Suzuki–Miyaura coupling reaction is often employed due to its mild conditions and high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonylphenyl moiety may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and pyrrolidinylcarbonylphenyl moieties allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methoxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-17-15(8-5-9-16(17)19(22)23)13-6-4-7-14(12-13)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEXJPCZJNQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692105
Record name 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-91-3
Record name 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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